molecular formula C23H17N3O6S B2625565 Ethyl 5-(1,3-benzodioxole-5-carbonylamino)-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate CAS No. 851947-11-0

Ethyl 5-(1,3-benzodioxole-5-carbonylamino)-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate

Cat. No. B2625565
M. Wt: 463.46
InChI Key: YSWCZTUKFMATBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a complex organic molecule that contains several functional groups, including a benzodioxole, a carbonylamino group, a phenyl group, and a thieno[3,4-d]pyridazine ring. These groups suggest that the compound could have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of several ring structures and functional groups. The benzodioxole and thieno[3,4-d]pyridazine rings, in particular, are likely to contribute to the compound’s stability and reactivity .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, similar compounds are often involved in reactions with nucleophiles and electrophiles, and can undergo various types of addition and substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as the presence of polar groups, the size and shape of the molecule, and the presence of aromatic rings could all influence properties such as solubility, melting point, boiling point, and reactivity .

Scientific Research Applications

Synthesis and Reactions

  • Derivatives Synthesis : Research on pyridazine and related compounds indicates the versatility of thieno[3,4-d]pyridazine derivatives in organic synthesis. These compounds serve as precursors for synthesizing a range of heterocyclic structures through various reactions, including cyclization and condensation with different reagents. For example, studies have described the synthesis of pyrrolo[2,3-c]pyridazines and furo[2,3-c]pyridazines, showcasing the reactivity of such derivatives towards forming complex heterocyclic systems with potential biological activity (A. Deeb et al., 1992; A. Deeb & M. El-Abbasy, 2006).

  • Heterocyclization Reactions : The utility of thieno[3,4-d]pyridazine derivatives extends to the formation of various heterocycles, including bisthiazole, bisthiolane, and oxadiazole derivatives. These reactions often involve interactions with carbon disulfide, halo compounds, or hydrazine, leading to diverse structures with potential for further functionalization and application (A. Khodairy & A. El-Saghier, 2011).

  • Cyclization Reactions with Keto-esters : Research has also explored the reactions of ethyl 2,4-dioxo-4-(4-oxo-1-phenyl-1,4-dihydo-5H-pyrazolo[3,4-d]pyrimidin-5-yl)butanoate and related compounds, aiming to synthesize new pyrazolopyrimidin-4-ones. These compounds have shown significant effects on increasing the reactivity of enzymes, indicating potential applications in biochemistry and pharmaceuticals (Mohamed Abd & Gawaad Awas, 2008).

properties

IUPAC Name

ethyl 5-(1,3-benzodioxole-5-carbonylamino)-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17N3O6S/c1-2-30-23(29)19-15-11-33-21(18(15)22(28)26(25-19)14-6-4-3-5-7-14)24-20(27)13-8-9-16-17(10-13)32-12-31-16/h3-11H,2,12H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSWCZTUKFMATBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=CC4=C(C=C3)OCO4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-(1,3-benzodioxole-5-carbonylamino)-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate

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